molecular formula C22H24FN3O2 B1670141 Declenperone CAS No. 63388-37-4

Declenperone

Cat. No. B1670141
CAS RN: 63388-37-4
M. Wt: 381.4 g/mol
InChI Key: VNLMLHDKNUIWNM-UHFFFAOYSA-N
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Description

Declenperone is a compound with the molecular formula C22H24FN3O2 . It has a molecular weight of 381.4 g/mol . The IUPAC name for Declenperone is 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one .


Molecular Structure Analysis

The InChI string for Declenperone is InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) . The Canonical SMILES string is C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O .


Physical And Chemical Properties Analysis

Declenperone has a molecular weight of 381.4 g/mol . It has an XLogP3-AA value of 3.1, which is a measure of its lipophilicity . It has one hydrogen bond donor .

properties

IUPAC Name

3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLMLHDKNUIWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212789
Record name Declenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Declenperone

CAS RN

63388-37-4
Record name Declenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Declenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, 4.5 parts of (4-fluorophenyl) (4-piperidinyl) methanone, 10 parts of sodium carbonate, 0.2 parts of potassium iodide and 80 parts of 4-methyl-2-pentanone is stirred and refluxed overnight. After cooling, the reaction mixture is poured onto water and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is taken up in 2-propanone and 2-propanol, previously saturated with gaseous hydrogen chloride, is added. After boiling for 30 minutes, the mixture is evaporated. A diluted hydrochloric acid solution is added to the residue and the whole is stirred and warmed at 40°-45° C for 1 hour. After the addition of 4-methyl-2-pentanone, the mixture is alkalized with ammonium hydroxide and the layers are separated. The organic phase is dried, filtered and and evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and dried, yielding 1.5 parts (20%) of 1-{3-[4-(4-fluorobenzoyl)-1-piperidinyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one; mp. 163.9° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
LEJ Kennis, J Vandenberk, JM Boey… - Drug development …, 1986 - Wiley Online Library
… The first type, comprising benzimidazolone alkyl intermediates, yielded declenperone and … Declenperone was the most potent serotonin antagonist of that series, and replacement of …
Number of citations: 48 onlinelibrary.wiley.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com
T Rohanda, ES Fondjob - 2018 - researchgate.net
The chemistry of macrocyclic compounds have attracted much attention during the past few decades, and because of the search for new complexing agents, molecular receptors are …
Number of citations: 0 www.researchgate.net
D Ashton, A Wauquier - Pharmacology Biochemistry and Behavior, 1982 - Elsevier
… 503-induced wet-shakes at relatively high doses, however, the neuroleptics with pronounced noradrenergic blocking action (azaperone, pipamperone, milenperone and declenperone) …
Number of citations: 2 www.sciencedirect.com
T Rohand, E Sopbué Fondjo - Journal of Heterocyclic …, 2018 - Wiley Online Library
A series of N‐mono‐ and N,N′‐disubstituted benzimidazol‐2‐one derivatives optionally substituted on both secondary amine functionalities were prepared with excellent yields by …
Number of citations: 3 onlinelibrary.wiley.com
R Woodward, C Coley, S Daniell… - Journal of …, 1996 - Wiley Online Library
… (NPA) were obtained from Research Biochemicals Incorporated, SEMAT Technical, UK The following drugs were obtained as gifts and are gratefully acknowledged: declenperone, …
Number of citations: 75 onlinelibrary.wiley.com
CJE Niemegeers, FC Colpaert… - Drug Development …, 1983 - Wiley Online Library
An intravenous dose of 20.0 mg/kg of mescaline induced a reproducible head‐twitch response in rats. Drugs with very different pharmacological activities were tested for potential …
Number of citations: 71 onlinelibrary.wiley.com
UH Shah - 2017 - search.proquest.com
Schizophrenia is a chronic psychotic illness affecting~ 21 million people globally. Currently available antipsychotic agents act through a dopamine D 2 receptor mechanism, and …
Number of citations: 4 search.proquest.com
EC Goodwin, WJ Atwood, D DiMaio - Journal of virology, 2009 - Am Soc Microbiol
We developed a high-throughput, cell-based screen to identify chemicals that inhibit infection by the primate polyomaviruses. The screen is based on the detection of compounds that …
Number of citations: 32 journals.asm.org
CTII by Simian - J. Virol, 2009 - Citeseer
MATERIALS AND METHODS Cells and reagents. CV1 and Vero cells were purchased from the American Type Culture Collection [ATCC]. CMT4 cells were provided by Y. Gluzman (12)…
Number of citations: 2 citeseerx.ist.psu.edu

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